

FGFR-IN-13 (CAS: 670266-26-9): A Technical Guide for Researchers

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Compound of Interest

Compound Name: FGFR-IN-13

Cat. No.: B12367332

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FGFR-IN-13, also known as FGFR1 inhibitor-13, is a small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).[1] It belongs to a series of N-phenylnaphthostyryl-1-sulfonamide derivatives designed as potential anticancer agents.[2][3][4] The inhibition of the FGFR signaling pathway is a promising strategy in cancer therapy, as aberrant FGFR signaling due to gene amplification, activating mutations, or translocations is implicated in the pathogenesis of various malignancies, including squamous cell lung cancer, glioblastoma, and breast cancer.[2]

This technical guide provides a comprehensive overview of the available information on **FGFR-IN-13**, including its mechanism of action, biochemical and cellular activity, and the broader context of FGFR signaling. Detailed experimental protocols are provided as representative examples for the evaluation of similar compounds, as specific protocols for **FGFR-IN-13** are not extensively published.

Core Data Summary

Biochemical and Cellular Activity

Quantitative data for **FGFR-IN-13** is limited. The primary reported activity is its in vitro inhibition of FGFR1.

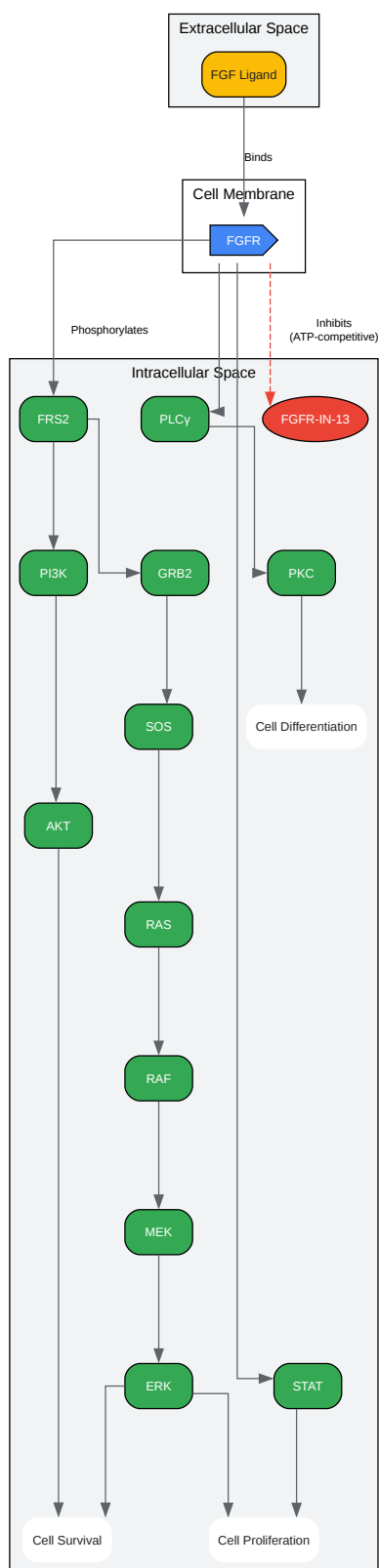
Parameter	Value	Source
Target	FGFR1	[1][2][3][4]
IC50	2 μ M	[2][3][4]
Alternative Reported IC50	4.2 μ M	[1]
Compound Class	N-phenylnaphthostyryl-1-sulfonamide	[2][3][4]

Note: The discrepancy in the reported IC50 values may be due to different experimental conditions or assays used in various studies. The value of 2 μ M is cited in the primary publication.[2][3][4]

Mechanism of Action and Signaling Pathway

FGFR-IN-13 is an ATP-competitive inhibitor that targets the kinase domain of FGFR1.[2] The binding of Fibroblast Growth Factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and PLC γ pathways, which are crucial for cell proliferation, survival, and differentiation.[2][5] By blocking the ATP-binding site, **FGFR-IN-13** prevents the autophosphorylation of FGFR1, thereby inhibiting the activation of these downstream signaling cascades.

FGFR Signaling Pathway



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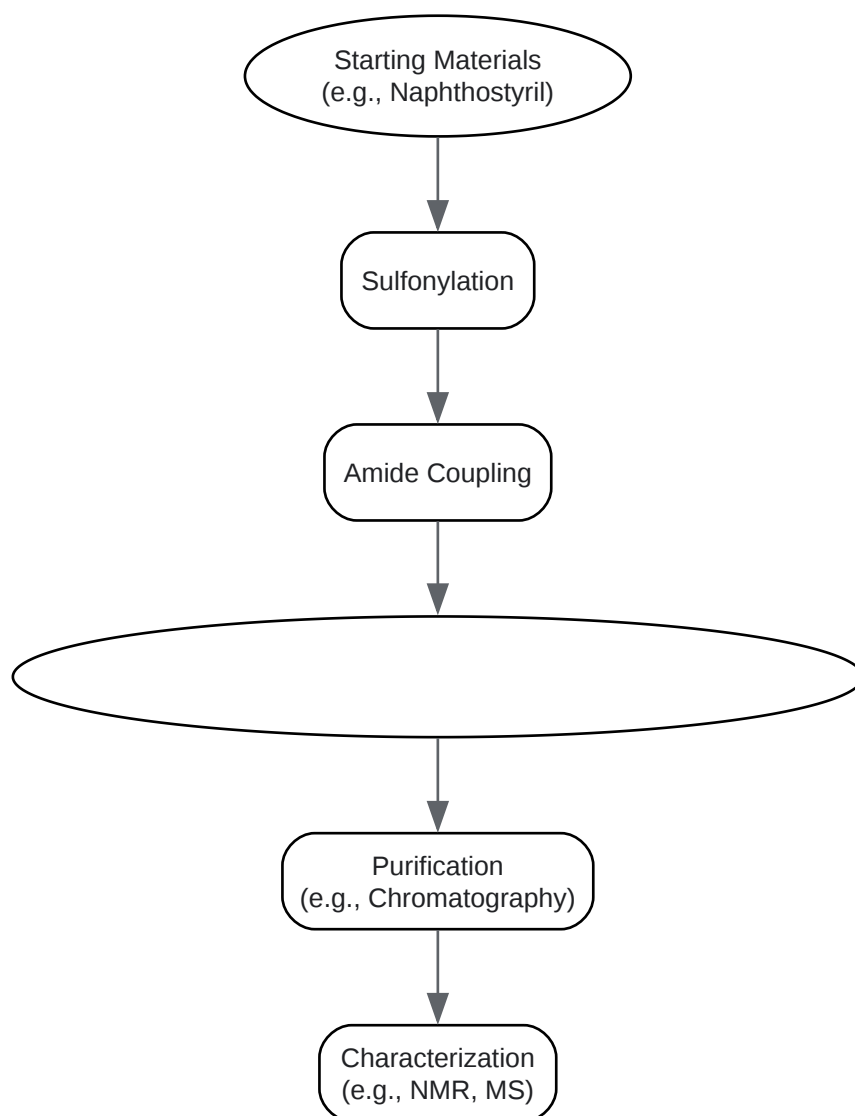
Caption: FGFR Signaling Pathway and Inhibition by **FGFR-IN-13**.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **FGFR-IN-13** are not publicly available. The following are generalized protocols for key experiments typically performed for the characterization of small molecule kinase inhibitors, based on common laboratory practices.

General Synthesis of N-phenylnaphthostyryl-1-sulfonamides

The synthesis of the N-phenylnaphthostyryl-1-sulfonamide scaffold, to which **FGFR-IN-13** belongs, generally involves a multi-step process. A representative synthetic scheme is outlined below.



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Caption: General workflow for the synthesis of **FGFR-IN-13**.

Step 1: Sulfonylation of Naphthostyryl Naphthostyryl is reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce a sulfonyl chloride group onto the naphthostyryl core.

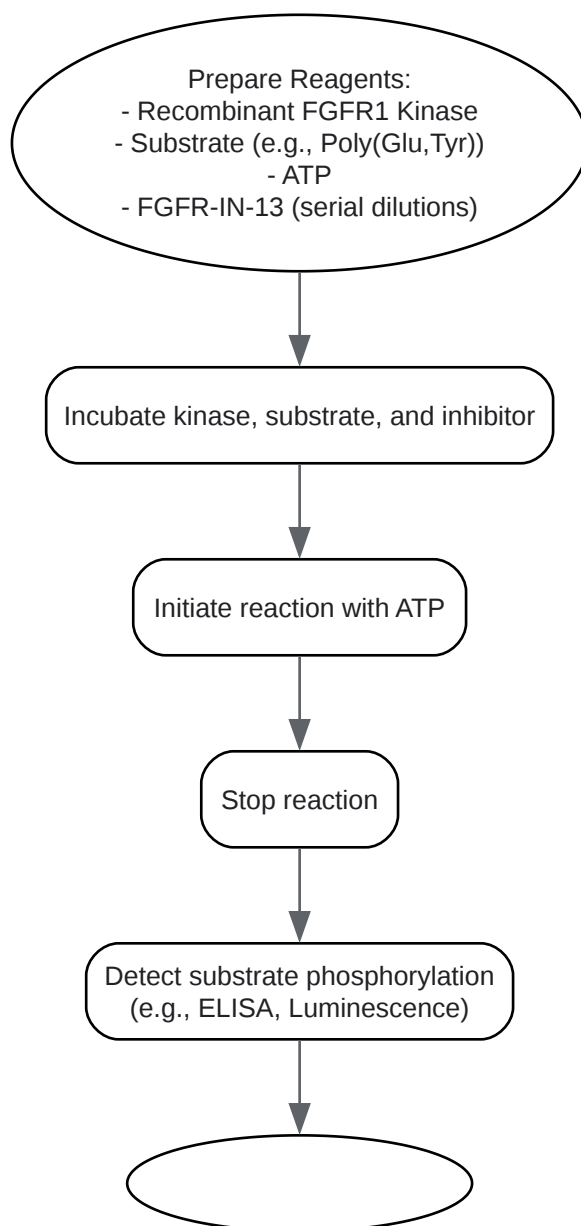
Step 2: Amide Coupling The resulting sulfonyl chloride is then reacted with an appropriate aniline derivative (in the case of **FGFR-IN-13**, likely a substituted aniline) in the presence of a base to form the final sulfonamide product.

Step 3: Purification and Characterization The crude product is purified using standard techniques such as column chromatography. The structure and purity of the final compound are

confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.



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Caption: Workflow for an in vitro FGFR1 kinase inhibition assay.

- **Reagent Preparation:** Prepare a reaction buffer containing recombinant human FGFR1 enzyme, a suitable substrate (e.g., a synthetic peptide or Poly(Glu,Tyr)), and the test compound (**FGFR-IN-13**) at various concentrations.
- **Incubation:** Incubate the enzyme, substrate, and inhibitor together in a microplate well for a defined period at a controlled temperature.
- **Reaction Initiation:** Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).
- **Reaction Termination:** After a set time, stop the reaction by adding a stopping solution (e.g., EDTA).
- **Detection:** Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.
- **Data Analysis:** Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Proliferation Assay (Representative Protocol)

This protocol outlines a general method to assess the anti-proliferative activity of a compound on a cancer cell line.

- **Cell Culture:** Culture a relevant cancer cell line (e.g., one with known FGFR1 amplification or overexpression) in appropriate media.
- **Cell Seeding:** Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of **FGFR-IN-13** for a specified duration (e.g., 72 hours).

- **Viability Assessment:** Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or a cell counting method.
- **Data Analysis:** Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the concentration of the compound that causes 50% inhibition of cell proliferation (GI50).

Conclusion

FGFR-IN-13 is a micromolar inhibitor of FGFR1 with a naphthostyryl scaffold.[2][3][4] While specific data and detailed experimental protocols for this particular compound are scarce in publicly available literature, the provided information and generalized protocols offer a valuable resource for researchers working on the discovery and development of novel FGFR inhibitors. The established role of the FGFR signaling pathway in various cancers underscores the potential of targeted inhibitors like **FGFR-IN-13** as therapeutic agents. Further investigation into the selectivity, in vivo efficacy, and pharmacokinetic properties of **FGFR-IN-13** and its analogs is warranted to fully assess their therapeutic potential.

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